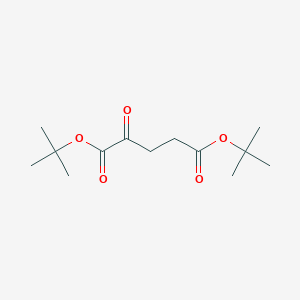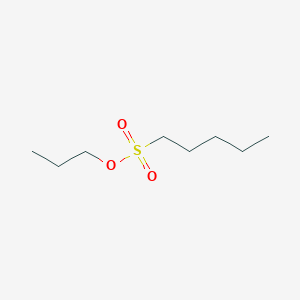
Propyl pentane-1-sulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Propyl pentane-1-sulfonate is an organic compound with the molecular formula C8H18O3S It is a sulfonate ester, which means it contains a sulfonate group (-SO3) attached to a hydrocarbon chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Propyl pentane-1-sulfonate can be synthesized through the reaction of pentane-1-sulfonic acid with propanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of heterogeneous acid catalysts, such as sulfonic acid-functionalized silica, can also be employed to facilitate the reaction and allow for easier separation and recycling of the catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Propyl pentane-1-sulfonate can undergo various chemical reactions, including:
Oxidation: The sulfonate group can be oxidized to form sulfonic acids.
Reduction: The ester can be reduced to form the corresponding alcohol and sulfonic acid.
Substitution: The sulfonate group can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium halides or amines under basic conditions.
Major Products Formed
Oxidation: Sulfonic acids.
Reduction: Alcohols and sulfonic acids.
Substitution: Various substituted sulfonate esters.
Applications De Recherche Scientifique
Propyl pentane-1-sulfonate has several applications in scientific research:
Biology: It can be used in the study of enzyme-catalyzed reactions involving sulfonate esters.
Mécanisme D'action
The mechanism of action of propyl pentane-1-sulfonate involves its ability to act as a nucleophile or electrophile in various chemical reactions. The sulfonate group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles. Additionally, the ester group can undergo hydrolysis to form the corresponding alcohol and sulfonic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Pentane-1-sulfonic acid sodium salt
- Sodium 1-pentanesulfonate monohydrate
- Pentane-1-sulfonic acid sodium salt for ion pair chromatography
Uniqueness
Propyl pentane-1-sulfonate is unique due to its specific ester structure, which imparts different reactivity and solubility properties compared to its analogs. Its ability to form stable complexes with various compounds makes it particularly useful in applications such as chromatography and drug delivery.
Propriétés
Numéro CAS |
84796-03-2 |
|---|---|
Formule moléculaire |
C8H18O3S |
Poids moléculaire |
194.29 g/mol |
Nom IUPAC |
propyl pentane-1-sulfonate |
InChI |
InChI=1S/C8H18O3S/c1-3-5-6-8-12(9,10)11-7-4-2/h3-8H2,1-2H3 |
Clé InChI |
CTKGGUGLATVYJF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCS(=O)(=O)OCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



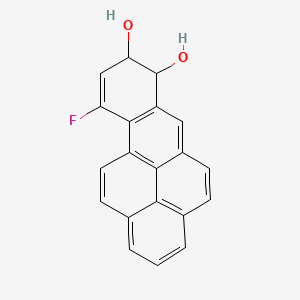
![[(3aR,4R,5R,6R,9Z,11aR)-4-hydroxy-6,10-dimethyl-3-methylidene-2,8-dioxo-4,5,6,7,11,11a-hexahydro-3aH-cyclodeca[b]furan-5-yl] (E)-2-methylbut-2-enoate](/img/structure/B14415678.png)
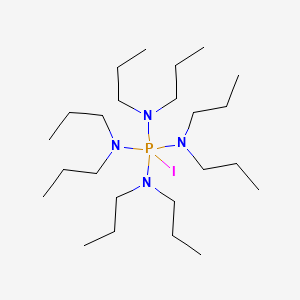
![1-Methoxy-4-[2-(methylsulfanyl)ethenyl]benzene](/img/structure/B14415682.png)

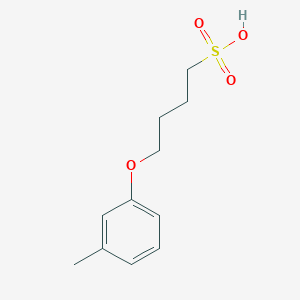
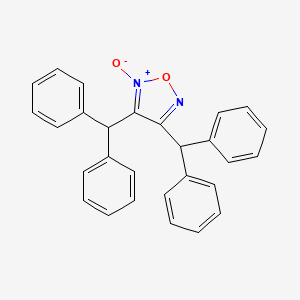
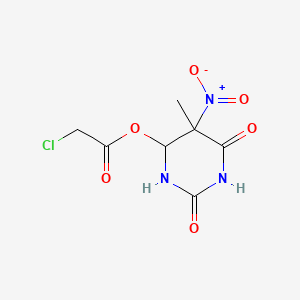
![Dimethyl [2-(tert-butylimino)ethenyl]phosphonate](/img/structure/B14415704.png)
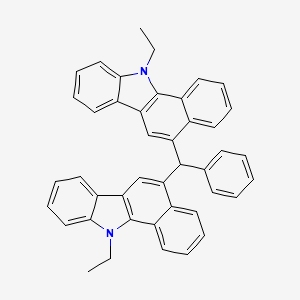
![ethane;ethyl N-[2-(propoxymethyl)phenyl]carbamate;2-hydroxy-2-oxoacetate;1-methylpyrrolidin-1-ium](/img/structure/B14415719.png)
![Ethyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14415722.png)
